2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo-pyridazinone acetamide class, characterized by a pyrazolo[3,4-d]pyridazinone core substituted with a cyclopropyl group at position 4, a phenyl group at position 1, and an acetamide moiety linked to a 2,5-dimethoxyphenyl group. Its structural complexity suggests utility in targeted drug design, particularly due to the electron-rich dimethoxyphenyl group and the steric effects imparted by the cyclopropyl substituent.
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-32-17-10-11-20(33-2)19(12-17)26-21(30)14-28-24(31)23-18(22(27-28)15-8-9-15)13-25-29(23)16-6-4-3-5-7-16/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDYYEBBBPNLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the reaction of appropriate pyrazolo[3,4-d]pyridazine derivatives with cyclopropyl and phenyl reagents under controlled conditions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods: For large-scale production, flow chemistry techniques or continuous production methods might be employed. These methods enable efficient handling of reagents and consistent reaction conditions, thereby enhancing yield and scalability.
Chemical Reactions Analysis
Biological Activity
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C23H21N5O3 and a molecular weight of 415.4 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of functional groups such as the acetamide and dimethoxyphenyl moieties suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O3 |
| Molecular Weight | 415.4 g/mol |
| Chemical Structure | Structure |
The primary mechanism of action for this compound involves its role as a kinase inhibitor. It mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinase active sites. This interaction disrupts critical signaling pathways, particularly those involved in cell growth and proliferation, such as the mTOR pathway .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth by disrupting kinase signaling pathways essential for cancer progression.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine release and immune cell activity.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress, indicating potential neuroprotective applications .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that the compound effectively inhibits specific kinases associated with various cancers. For instance, it showed significant inhibition against c-Met and other related kinases, which are crucial in oncogenic signaling pathways .
- Animal Models : In vivo studies using animal models have reported reduced tumor sizes following treatment with this compound. The results suggest that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of this compound to its target kinases, reinforcing its potential as a lead compound in drug development .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity profile of this compound:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 2-(4-cyclopropyl-1H-pyrazol-3-yl)-N-(m-tolyl)acetamide | Moderate kinase inhibition | Lacks the pyridazine ring |
| 2-(4-cyclopropyl-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide | Lower selectivity for kinases | Different structural backbone |
| 2-(4-cyclopropyl-7-oxo-1-phenyldihydropyrazolo[3,4-b]pyridine) | Limited anti-tumor activity | Less complex structure |
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of this compound are in medicinal chemistry and pharmacological research . Its unique structure allows it to serve as a lead compound for developing new therapeutic agents targeting various diseases. Here are some specific areas where this compound shows promise:
- Anticancer Activity : Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. Studies have shown that modifications to the pyrazolo structure can enhance selectivity and potency against cancer cell lines .
- Antiviral Properties : Compounds similar to this one have been investigated for their ability to inhibit viral replication. For instance, modifications in the structure could lead to effective inhibitors of viral polymerases, which are critical targets in antiviral drug development .
- Anti-inflammatory Effects : The potential for anti-inflammatory activity has been noted in related compounds, suggesting that this derivative may also exhibit similar effects through modulation of inflammatory pathways .
Interaction Studies
Understanding the mechanism of action for 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide involves interaction studies that typically utilize techniques such as:
- Molecular Docking : This computational method helps predict how the compound interacts with biological targets at the molecular level.
- Pharmacodynamics and Pharmacokinetics Assessments : These studies evaluate how the compound affects biological systems and its behavior within the body, respectively.
Case Studies and Research Findings
Recent research has focused on synthesizing and characterizing similar pyrazolo compounds to evaluate their biological activities:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs from the pyrazolo-pyridine and pyridazinone families, focusing on substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Core Heterocycle: The target compound features a pyrazolo[3,4-d]pyridazinone core, while analog 4h uses a pyrazolo[3,4-b]pyridine scaffold.
- The 2,5-dimethoxyphenyl acetamide in the target compound provides electron-donating effects, contrasting with the 4-nitrophenyl group in 4h , which is strongly electron-withdrawing. This difference likely impacts solubility and receptor-binding interactions.
- Synthetic Routes: Both the target compound and 4h likely follow similar N-alkylation protocols, as described in and . The general method involves condensation of a pyrazolo-pyridinone precursor with an acetamide derivative in the presence of K₂CO₃/DMF .
Physicochemical and Spectral Analysis
- Melting Points : The target compound’s melting point is unreported, but analogs like 4h and the tetrahydroimidazo-pyridine derivative exhibit high melting points (>230°C), suggesting crystalline stability typical of aromatic heterocycles.
- Spectral Signatures :
- The C=O stretch at ~1668 cm⁻¹ in 4h aligns with the acetamide carbonyl, a feature expected in the target compound.
- 1H NMR : In 4h , the -NH proton appears at δ 10.13 ppm, while aromatic protons resonate between δ 7.18–7.88 ppm. The target compound’s 2,5-dimethoxyphenyl group would show distinct methoxy peaks (~δ 3.7–3.9 ppm) and deshielded aromatic protons.
Research Findings and Implications
- Bioactivity Potential: The electron-rich dimethoxyphenyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, whereas nitro groups (as in 4h ) could improve binding via dipole interactions.
- Thermal Stability : High melting points across analogs suggest suitability for solid-formulation drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
